molecular formula C17H19NO5S2 B13372454 Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate

Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate

Cat. No.: B13372454
M. Wt: 381.5 g/mol
InChI Key: BAJCOJWHPHCFDT-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethylamino group, and a methylsulfonylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C17H19NO5S2

Molecular Weight

381.5 g/mol

IUPAC Name

methyl 2-(ethylamino)-4-methyl-5-(4-methylsulfonylbenzoyl)thiophene-3-carboxylate

InChI

InChI=1S/C17H19NO5S2/c1-5-18-16-13(17(20)23-3)10(2)15(24-16)14(19)11-6-8-12(9-7-11)25(4,21)22/h6-9,18H,5H2,1-4H3

InChI Key

BAJCOJWHPHCFDT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=C(S1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C)C)C(=O)OC

Origin of Product

United States

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